

Spectroscopic Characterization of 4-Bromo-2-cyanobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-cyanobenzaldehyde

Cat. No.: B1441534

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic profile of **4-Bromo-2-cyanobenzaldehyde** (C_8H_4BrNO), a key aromatic intermediate in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data based on analogous structures and established spectroscopic principles to offer a robust framework for the characterization of this molecule. While direct experimental spectra for **4-Bromo-2-cyanobenzaldehyde** are not widely published, this guide provides a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Physicochemical Properties

4-Bromo-2-cyanobenzaldehyde is a disubstituted benzaldehyde with a bromine atom at the 4-position and a nitrile group at the 2-position relative to the aldehyde functionality. This substitution pattern significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Property	Value	Source
Molecular Formula	C ₈ H ₄ BrNO	--INVALID-LINK--
Molecular Weight	210.03 g/mol	--INVALID-LINK--
Monoisotopic Mass	208.94763 Da	--INVALID-LINK--[1]
Appearance	Expected to be a solid	--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of **4-Bromo-2-cyanobenzaldehyde**, with interpretations grounded in the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde, cyano, and bromo groups.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.2	Singlet	1H	Aldehyde (-CHO)	The aldehyde proton is highly deshielded and appears as a singlet far downfield.
~8.1	Doublet	1H	H-6	This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.
~7.9	Doublet of doublets	1H	H-5	This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.
~7.8	Doublet	1H	H-3	This proton is ortho to the cyano group and will appear as a doublet due to coupling with H-5.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide key insights into the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the benzene ring.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~189	C=O (Aldehyde)	The carbonyl carbon of the aldehyde is characteristically found in this downfield region.
~138	C-4 (C-Br)	The carbon attached to the bromine atom is deshielded.
~135	C-6	Aromatic carbon adjacent to the aldehyde group.
~133	C-2 (C-CN)	The carbon bearing the cyano group.
~131	C-5	Aromatic methine carbon.
~129	C-1 (C-CHO)	The carbon to which the aldehyde group is attached.
~116	C-3	Aromatic methine carbon.
~115	-C≡N (Cyano)	The carbon of the nitrile group typically appears in this region.

Experimental Protocol for NMR Spectroscopy

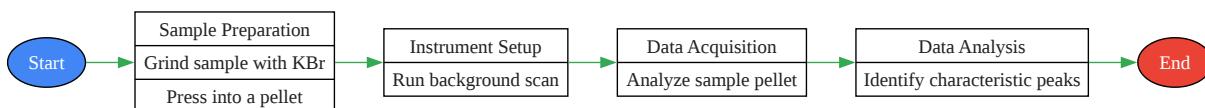
A standard protocol for acquiring high-resolution NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-2-cyanobenzaldehyde** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR analysis.

Infrared (IR) Spectroscopy


IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **4-Bromo-2-cyanobenzaldehyde** is expected to exhibit characteristic absorption bands for the aldehyde and nitrile groups, as well as vibrations associated with the substituted aromatic ring.

Predicted Wavenumber (cm^{-1})	Vibration	Functional Group
~2850 and ~2750	C-H Stretch (Fermi doublet)	Aldehyde (-CHO)
~2230	C≡N Stretch	Nitrile (-CN)
~1705	C=O Stretch	Aldehyde (-CHO)
~1600, ~1570, ~1470	C=C Stretch	Aromatic Ring
~1200	C-H in-plane bending	Aromatic Ring
~830	C-H out-of-plane bending	1,2,4-Trisubstituted Benzene
Below 700	C-Br Stretch	Aryl Halide

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.

[Click to download full resolution via product page](#)

Procedure for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-Bromo-2-cyanobenzaldehyde**, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine.

Predicted Mass Spectrum

- Molecular Ion Peak (M^+): The spectrum will exhibit a pair of molecular ion peaks of nearly equal intensity at m/z 209 and 211, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).

- Major Fragmentation Pathways:

- Loss of the aldehyde proton (-H) to give a fragment at m/z 208/210.
- Loss of the aldehyde group (-CHO) to give a fragment at m/z 180/182.
- Loss of the bromine atom (-Br) to give a fragment at m/z 130.

m/z	Proposed Fragment
209/211	$[\text{C}_8\text{H}_4^{79/81}\text{BrNO}]^{+ \cdot}$ (Molecular Ion)
180/182	$[\text{C}_7\text{H}_4^{79/81}\text{BrN}]^{+ \cdot}$
130	$[\text{C}_8\text{H}_4\text{NO}]^{+ \cdot}$
102	$[\text{C}_7\text{H}_4\text{N}]^{+ \cdot}$

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an electron ionization (EI) mass spectrum is:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Fragmentation logic in EI-MS.

Safety and Handling

4-Bromo-2-cyanobenzaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] It is advisable to work in a well-ventilated area or a fume hood.[2][3] Store the compound in a tightly sealed container in a cool, dry place.[2]

Conclusion

The spectroscopic data presented in this guide, derived from the principles of NMR, IR, and MS, and supported by comparative analysis of related compounds, provides a comprehensive framework for the characterization of **4-Bromo-2-cyanobenzaldehyde**. These analytical techniques, when used in concert, enable unambiguous structural confirmation, which is essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Bromo-2-formylbenzonitrile | C8H4BrNO | CID 53405036 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-cyanobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441534#spectroscopic-data-for-4-bromo-2-cyanobenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com